molecular formula C9H8N2 B130039 6-Methylphthalazine CAS No. 78032-05-0

6-Methylphthalazine

Cat. No.: B130039
CAS No.: 78032-05-0
M. Wt: 144.17 g/mol
InChI Key: NPOVJYAUMRFAQD-UHFFFAOYSA-N
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Description

6-Methylphthalazine is a heterocyclic compound with the molecular formula C9H8N2. It belongs to the phthalazine family, which is characterized by a fused benzene and pyridazine ring system. This compound is notable for its unique structure, which includes a methyl group attached to the sixth position of the phthalazine ring. It is primarily used in research settings and has various applications in chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylphthalazine can be synthesized through several methods. One common route involves the reaction of 1,2-benzenedicarboxaldehyde with hydrazine in ethanol at temperatures ranging from 0 to 23°C for approximately 3 hours . Another method involves the lithiation and formylation of substituted 2-bromobenzaldehyde acetals, followed by deprotection and condensative cyclization with hydrazine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for larger production. The use of hydrazine and ethanol as reagents suggests that the process can be adapted for industrial applications with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions: 6-Methylphthalazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methyl group and nitrogen atoms in the phthalazine ring can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction can produce various reduced derivatives of this compound .

Scientific Research Applications

6-Methylphthalazine has several scientific research applications, including:

Comparison with Similar Compounds

    Phthalazine: The parent compound without the methyl group.

    1-Methylphthalazine: A similar compound with the methyl group attached to a different position.

    4-Methylphthalazine: Another isomer with the methyl group at the fourth position.

Uniqueness: 6-Methylphthalazine is unique due to the specific positioning of the methyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications .

Biological Activity

6-Methylphthalazine is a derivative of phthalazine, a compound that has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound (C9_{9}H8_{8}N2_{2}) is characterized by a methyl group at the 6-position of the phthalazine ring. This structural modification influences its biological activity, enhancing its interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has been shown to induce apoptosis in cancer cells through multiple mechanisms:

  • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at the S phase, which is crucial for preventing cancer cell proliferation. This was evidenced by increased expression levels of cleaved caspase-3, indicating apoptosis .
  • Cytotoxicity Assays : In National Cancer Institute (NCI) 5-log dose assays, compounds related to this compound showed broad-spectrum cytotoxic activity with GI50_{50} values ranging from 0.15 to 8.41 µM across a panel of 60 cancer cell lines .
CompoundGI50_{50} (µM)Mechanism
This compound0.15 - 8.41Induces apoptosis via caspase activation
Derivative A2.5Inhibits VEGFR-2 tyrosine kinase
Derivative B4.4Induces cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of phthalazine derivatives, including this compound, have been evaluated against various pathogens. In vitro studies revealed that certain derivatives exhibited potent activity against Mycobacterium tuberculosis:

  • Minimum Inhibitory Concentrations (MIC) : Some synthesized compounds demonstrated MIC values ranging from 0.08 to 5.05 µM against multiple mycobacterial species .
  • In Vivo Efficacy : In animal models, specific derivatives significantly reduced mycobacterial load in lung and spleen tissues, showcasing their potential as therapeutic agents against tuberculosis .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways of pathogens, such as isocitrate lyase in Mycobacterium tuberculosis .
  • Apoptotic Pathways : The activation of apoptotic pathways through the modulation of Bcl-2 family proteins (increased Bax and decreased Bcl-2 expression) contributes to its anticancer effects .

Case Studies and Research Findings

Several studies have documented the efficacy of phthalazine derivatives in clinical and preclinical settings:

  • Study on Cytotoxicity : A study involving various phthalazine derivatives found that compounds with specific substitutions exhibited higher cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
  • Antimycobacterial Activity : Another research focused on the synthesis and evaluation of phthalazine derivatives against Mycobacterium tuberculosis highlighted the promising results in reducing bacterial load in infected tissues .

Properties

IUPAC Name

6-methylphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-2-3-8-5-10-11-6-9(8)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOVJYAUMRFAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=NC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506644
Record name 6-Methylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78032-05-0
Record name 6-Methylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the key reactions that 6-Methylphthalazine derivatives can undergo?

A1: The research article demonstrates that this compound derivatives, specifically 1-chloro-4-methylphthalazine and 4-methyl-1(2H)-phthalazinone, can undergo various substitution and ring closure reactions. [] For example, 1-chloro-4-methylphthalazine can be used to synthesize 1-(phenylthio)- and 1-(hydroxycarbonylmethylthio)-4-methylphthalazines. [] Additionally, 4-methyl-1(2H)-phthalazinone can react with various halides to form 2-benzyl and benzenesulfonyl derivatives. [] Furthermore, the study highlights the synthesis of triazolophthalazine, triazinophthalazine, and tetrazolophthalazine compounds through the cyclization reactions of 1-hydrazino-4-methylphthalazine with different reagents. []

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